MM 54 vs. ML221: Superior Target Engagement Potency and Distinct In Vivo Stability Profile
MM 54 demonstrates a 20-fold higher binding affinity for the human apelin receptor (Ki = 82 nM) compared to the small molecule antagonist ML221 (IC50 = 1,750 nM) [1][2]. Furthermore, while MM 54 exhibits sufficient in vivo stability to demonstrate efficacy in intracranial glioblastoma xenograft models, ML221 is characterized by extremely poor plasma stability (<1% remaining after 1 hour) and liver microsomal stability (t1/2 < 1 min), limiting its translational utility [3].
| Evidence Dimension | Binding Affinity (Ki) / Functional Antagonism (IC50) |
|---|---|
| Target Compound Data | Ki = 82 nM; IC50 = 93 nM |
| Comparator Or Baseline | ML221: IC50 = 1,750 nM (β-arrestin recruitment assay) |
| Quantified Difference | MM 54 is approximately 20-fold more potent than ML221 in receptor binding/functional assays. |
| Conditions | MM 54: Radioligand binding in CHO cells expressing human APJ [1]. ML221: β-arrestin recruitment assay in CHOK1 cells [2]. |
Why This Matters
Higher potency reduces the required compound concentration, minimizing off-target effects and solvent toxicity in cell-based assays, while superior in vivo stability is essential for meaningful animal model studies.
- [1] Macaluso, N. J. M., et al. (2011). Discovery of a competitive apelin receptor (APJ) antagonist. ChemMedChem, 6(6), 1017-1023. View Source
- [2] Maloney, P. R., et al. (2012). Discovery of 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 4-nitrobenzoate (ML221) as a functional antagonist of the apelin (APJ) receptor. Bioorganic & Medicinal Chemistry Letters, 22(21), 6656-6660. View Source
- [3] Canberra IP. (2026). Apelin-Receptor (APJ) Antagonists. Technology Overview. View Source
